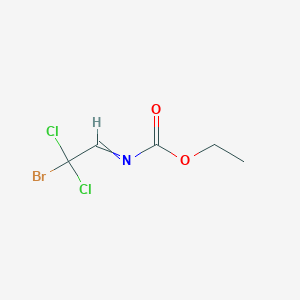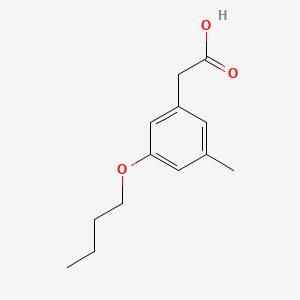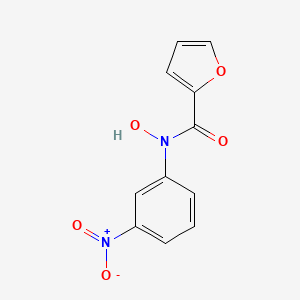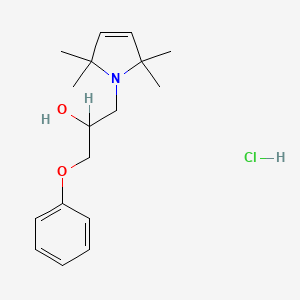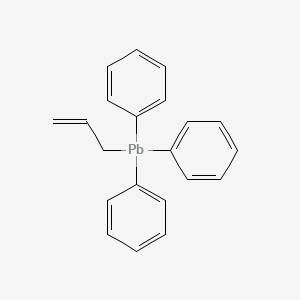
Plumbane, triphenyl-2-propenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Plumbane, triphenyl-2-propenyl- is an organolead compound characterized by the presence of a lead atom bonded to three phenyl groups and one 2-propenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Plumbane, triphenyl-2-propenyl- typically involves the reaction of triphenyllead chloride with an appropriate 2-propenyl reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and toluene, and the reaction may require the use of a catalyst such as palladium or platinum to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of Plumbane, triphenyl-2-propenyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Plumbane, triphenyl-2-propenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other oxidation products.
Reduction: Reduction reactions can convert the lead atom to a lower oxidation state.
Substitution: The phenyl or 2-propenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lead oxides, while substitution reactions can produce a variety of organolead compounds with different functional groups.
Applications De Recherche Scientifique
Plumbane, triphenyl-2-propenyl- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organolead compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of Plumbane, triphenyl-2-propenyl- involves its interaction with molecular targets such as enzymes, receptors, and other biomolecules. The lead atom in the compound can form coordination complexes with various ligands, influencing the activity of enzymes and other proteins. The phenyl and 2-propenyl groups can also participate in hydrophobic interactions and other non-covalent interactions with biological targets, modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenyllead chloride: Similar in structure but lacks the 2-propenyl group.
Triphenyllead acetate: Contains an acetate group instead of the 2-propenyl group.
Triphenyllead hydroxide: Contains a hydroxide group instead of the 2-propenyl group.
Uniqueness
Plumbane, triphenyl-2-propenyl- is unique due to the presence of the 2-propenyl group, which imparts distinct chemical and physical properties compared to other triphenyllead compounds. This structural difference can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
38795-78-7 |
|---|---|
Formule moléculaire |
C21H20Pb |
Poids moléculaire |
479 g/mol |
Nom IUPAC |
triphenyl(prop-2-enyl)plumbane |
InChI |
InChI=1S/3C6H5.C3H5.Pb/c3*1-2-4-6-5-3-1;1-3-2;/h3*1-5H;3H,1-2H2; |
Clé InChI |
BGFMFLQHXOOQCP-UHFFFAOYSA-N |
SMILES canonique |
C=CC[Pb](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1',4',5-Trihydroxy-3',7-dimethyl[2,2'-binaphthalene]-1,4,5',8'-tetrone](/img/structure/B14659952.png)
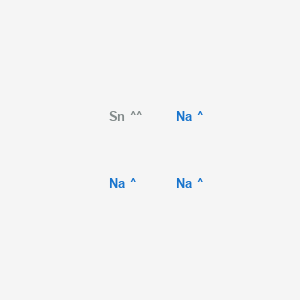
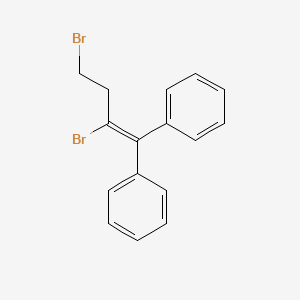
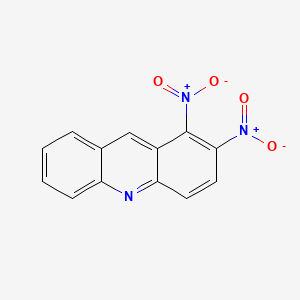
![N-[(2-amino-5-chlorophenyl)-thiophen-2-ylmethylidene]hydroxylamine](/img/structure/B14659969.png)

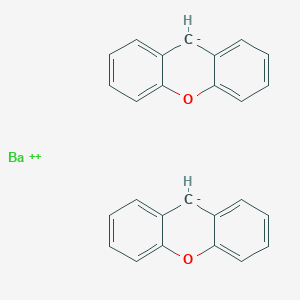
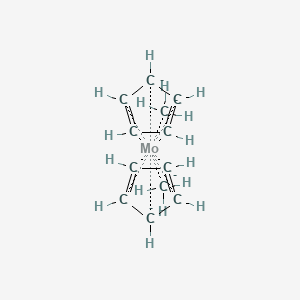
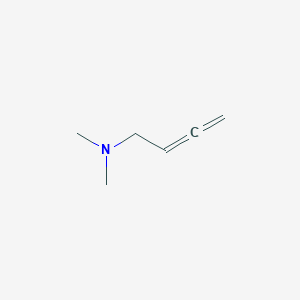
![Butane, 1,1'-[(2-bromoethylidene)bis(oxy)]bis-](/img/structure/B14659996.png)
